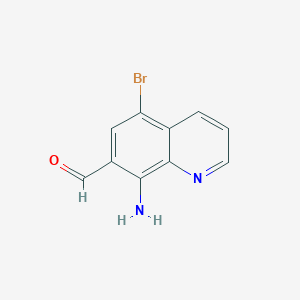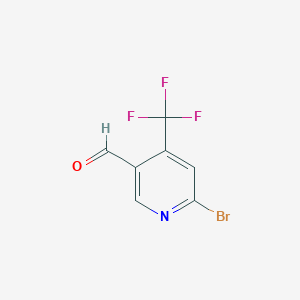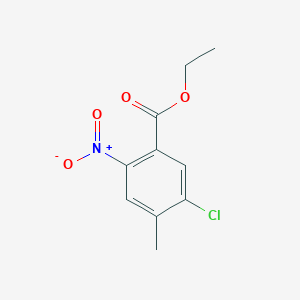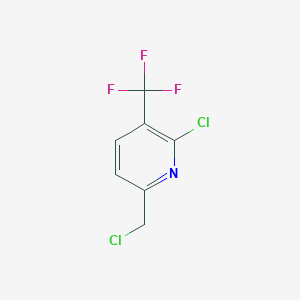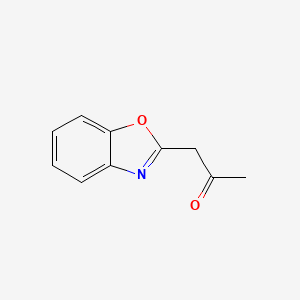
1-(2-Benzoxazolyl)-2-propanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Benzoxazolyl)-2-propanone is a chemical compound that belongs to the class of benzoxazole derivatives. Benzoxazole is an aromatic organic compound with a benzene-fused oxazole ring structure.
Métodos De Preparación
The synthesis of 1-(2-Benzoxazolyl)-2-propanone can be achieved through several synthetic routes. One common method involves the condensation of 2-aminophenol with a suitable aldehyde or ketone under acidic or basic conditions. For example, the reaction of 2-aminophenol with acetone in the presence of an acid catalyst can yield this compound . Industrial production methods may involve the use of continuous flow reactors and optimized reaction conditions to achieve high yields and purity .
Análisis De Reacciones Químicas
1-(2-Benzoxazolyl)-2-propanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common reagents and conditions used in these reactions include acids, bases, oxidizing agents, and reducing agents. Major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
1-(2-Benzoxazolyl)-2-propanone has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the production of optical brighteners, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 1-(2-Benzoxazolyl)-2-propanone involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, the compound may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
1-(2-Benzoxazolyl)-2-propanone can be compared with other similar compounds, such as:
Benzoxazole: The parent compound with a benzene-fused oxazole ring.
Benzimidazole: An analog with the oxygen replaced by a nitrogen.
Benzothiazole: An analog with the oxygen replaced by a sulfur.
Benzofuran: An analog without the nitrogen atom.
The uniqueness of this compound lies in its specific functional groups and the resulting chemical and biological properties. Its applications in various fields make it a valuable compound for research and industrial purposes .
Propiedades
Fórmula molecular |
C10H9NO2 |
|---|---|
Peso molecular |
175.18 g/mol |
Nombre IUPAC |
1-(1,3-benzoxazol-2-yl)propan-2-one |
InChI |
InChI=1S/C10H9NO2/c1-7(12)6-10-11-8-4-2-3-5-9(8)13-10/h2-5H,6H2,1H3 |
Clave InChI |
KEWLPDGOLVBIAG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC1=NC2=CC=CC=C2O1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


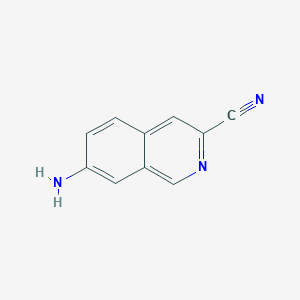
![3-[4-(Dimethylamino)phenyl]-2-oxopropanoic acid](/img/structure/B15332513.png)
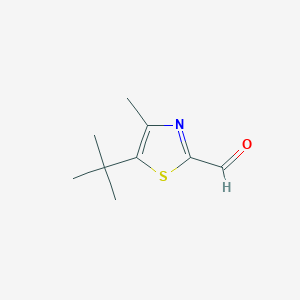
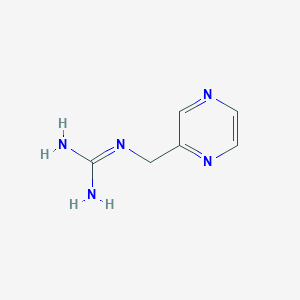
![Methyl 6-(Trifluoromethyl)imidazo[1,5-a]pyridine-3-carboxylate](/img/structure/B15332536.png)
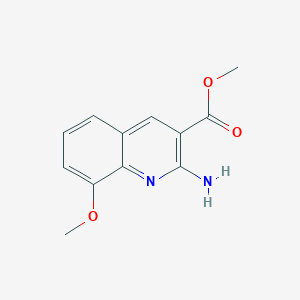
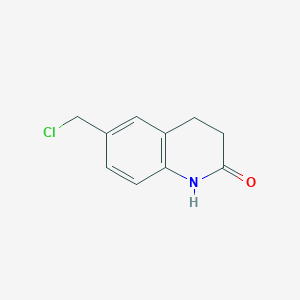

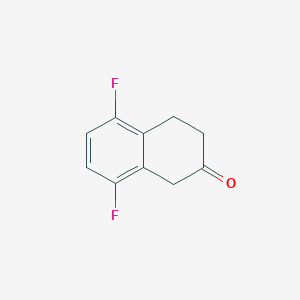
![2-Chloro-4-((trifluoromethyl)thio)benzo[d]thiazole](/img/structure/B15332562.png)
